

In Vitro Characterization of SR 146131: A Technical Guide

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Compound of Interest

Compound Name: SR 146131
CAS No.: 221671-61-0
Cat. No.: B1682613

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 146131 is a potent and selective nonpeptide agonist for the cholecystikinin 1 (CCK1) receptor.[1] As a key regulator of various physiological processes including satiety, gallbladder contraction, and pancreatic enzyme secretion, the CCK1 receptor is a significant target for therapeutic development. This document provides a comprehensive overview of the in vitro pharmacological properties of **SR 146131**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Data Presentation

The in vitro activity of **SR 146131** has been quantified through various binding and functional assays. The following tables summarize the key parameters, highlighting its high affinity and selectivity for the CCK1 receptor, as well as its functional efficacy.

Table 1: Receptor Binding Affinity of SR 146131



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IC₅₀: Half maximal inhibitory concentration. A lower IC₅₀ value indicates a higher binding affinity.

Table 2: Functional Activity of **SR 146131** at the Human CCK1 Receptor



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EC₅₀: Half maximal effective concentration. This value represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize **SR 146131**.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of **SR 146131** to the CCK1 and CCK2 receptors.

1. Membrane Preparation:

- Cells stably expressing the human CCK1 (e.g., 3T3-hCCK1) or CCK2 (e.g., CHO-hCCK2) receptor are cultured and harvested.
- The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
- The homogenate is centrifuged at a low speed to remove cellular debris.
- The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in a binding buffer. The protein concentration is determined using a standard protein assay.^[5]

2. Competitive Binding Assay:

- The assay is performed in a 96-well plate format.
- Each well contains the prepared cell membranes, a fixed concentration of the radioligand (e.g., [¹²⁵I]-BH-CCK-8S), and varying concentrations of the unlabeled test compound (**SR 146131**).
- For total binding, the unlabeled compound is omitted. For non-specific binding, a high concentration of a known CCK receptor ligand is added.
- The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).^[5]

3. Separation and Detection:

- The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.
- The radioactivity retained on the filters is quantified using a scintillation counter.[5]

4. Data Analysis:

- Specific binding is calculated by subtracting non-specific binding from total binding.
- The data is then plotted as the percentage of specific binding versus the log concentration of the competitor (**SR 146131**).
- The IC_{50} value is determined from the resulting sigmoidal curve using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of **SR 146131** to stimulate Gq-protein coupled CCK1 receptors, leading to an increase in intracellular calcium.

1. Cell Preparation:

- Cells expressing the CCK1 receptor (e.g., 3T3-hCCK1) are seeded into black-walled, clear-bottom 96-well plates and cultured to form a confluent monolayer.[6]

2. Dye Loading:

- The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.[4]
- The dye is loaded into the cytoplasm of the cells during incubation (e.g., 60 minutes at 37°C).[4]
- After loading, the cells are washed to remove any excess extracellular dye.[4]

3. Compound Addition and Signal Detection:

- The plate is placed in a fluorescence plate reader with kinetic reading capabilities.
- Varying concentrations of **SR 146131** are added to the wells.
- The fluorescence intensity is measured over time, immediately before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.

4. Data Analysis:

- The change in fluorescence intensity is plotted against the concentration of **SR 146131**.
- The EC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by **SR 146131** and the general workflows of the experimental procedures.



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Caption: **SR 146131** signaling at the CCK1 receptor.



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Caption: Radioligand binding assay workflow.



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Caption: Calcium mobilization assay workflow.

Conclusion

SR 146131 is a highly potent and selective CCK1 receptor agonist. In vitro studies demonstrate its high binding affinity for the human CCK1 receptor and its ability to act as a full agonist for Gq-mediated signaling pathways, such as intracellular calcium release and inositol phosphate formation. Its partial agonism on the MAPK pathway and immediate early gene expression

suggests a potential for biased signaling, which warrants further investigation. The provided data and methodologies offer a solid foundation for researchers and drug development professionals working with this compound and the CCK1 receptor. Further studies are needed to establish a broader selectivity profile against other G-protein coupled receptors and to fully elucidate the downstream consequences of MAPK pathway activation.

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